5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione
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Overview
Description
Benzoxazole derivatives are important scaffolds in heterocyclic compounds, which are extensively found in diverse pharmacologically active substances and natural compounds . They are a part of a large number of drugs and biologically relevant molecules . The presence of hetero atoms or groupings often imparts preferential specificities in their biological responses .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from easily available arylacetylenes and α-amino acids . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Molecular Structure Analysis
Benzoxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis
Substitution pattern in benzoxazole derivatives play a pivotal role in delineating the biological activities . For example, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole had excellent antibacterial activity .Physical and Chemical Properties Analysis
Benzoxazoles is a stable liquid at room temperature with a boiling point of 69 °C . More specific physical and chemical properties would depend on the specific benzoxazole derivative.Scientific Research Applications
Synthesis and Chemical Properties
5-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione and its derivatives are involved in a range of synthesis and chemical reaction studies. Notably, their use in the synthesis of α-trifluoromethyl α-amino acids demonstrates the versatility of these compounds in creating new chemical structures with potential applications in different fields, such as pharmaceuticals (Burger et al., 2006). Additionally, these compounds have been utilized in the preparation of new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, indicating their role in developing new compounds with distinct properties (Sipyagin et al., 2004).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, the pentafluorosulfanyl group, a key component of these compounds, has been identified as a novel building block for enzyme inhibitors. Its stability under physiological conditions and unique physical and chemical properties make it a valuable addition to the design of new drugs, particularly in the treatment of diseases caused by parasitic trypanosomes and Leishmania (Stump et al., 2009). Furthermore, derivatives like bis(pentafluorosulfanyl)phenyl azide show promise as precursors for the synthesis of novel antitumor agents, demonstrating the potential of these compounds in developing new therapeutic options (Yang et al., 2014).
Environmental and Material Sciences
The environmental properties of pentafluorosulfanyl compounds, including their physical properties and photodegradation, have been a subject of research. Studies indicate that these compounds exhibit varying degrees of hydrophobicity and can undergo photolytic degradation under environmentally relevant conditions, shedding light on their potential environmental impact (Jackson & Mabury, 2009). This research is crucial for understanding the long-term effects of these compounds in the environment and for the development of more sustainable chemical processes.
Future Directions
The future directions for research on benzoxazole derivatives could include further exploration of their pharmacological activities and potential uses in medicinal chemistry. The development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .
Properties
IUPAC Name |
5-(pentafluoro-λ6-sulfanyl)-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-6-5(3-4)13-7(15)14-6/h1-3H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWIQPWSAXXQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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